PIM1-IN-2

Description

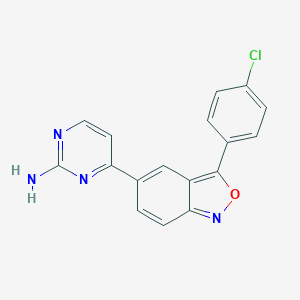

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN4O/c18-12-4-1-10(2-5-12)16-13-9-11(3-6-15(13)22-23-16)14-7-8-20-17(19)21-14/h1-9H,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVFETGXIRKVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C4=NC(=NC=C4)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377550 | |

| Record name | PIM-1 INHIBITOR 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477845-12-8 | |

| Record name | PIM-1 inhibitor 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477845128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIM-1 INHIBITOR 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIM-1 INHIBITOR 2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ8ZMA6BSL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of PIM1-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

PIM1-IN-2 is a potent, ATP-competitive inhibitor of the PIM1 serine/threonine kinase, a key proto-oncogene implicated in a variety of human malignancies. This document provides a comprehensive overview of the mechanism of action of PIM1-IN-2, detailing its biochemical and cellular effects. It includes a summary of its inhibitory activity, a description of the PIM1 signaling pathway, and detailed experimental protocols for assays used to characterize this and similar inhibitors. This guide is intended to serve as a valuable resource for researchers in the fields of oncology, signal transduction, and drug discovery.

Introduction to PIM1 Kinase

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three highly homologous serine/threonine kinases: PIM1, PIM2, and PIM3. These kinases are crucial regulators of cell survival, proliferation, and differentiation.[1] Upregulation of PIM kinases is observed in numerous hematological and solid tumors, making them attractive targets for cancer therapy.[1] PIM1, the most extensively studied member of the family, is a downstream effector of the JAK/STAT signaling pathway and is induced by a variety of cytokines and growth factors.[2] Once expressed, PIM1 is constitutively active and phosphorylates a wide range of substrates involved in cell cycle progression and apoptosis.[3]

PIM1-IN-2: A Potent PIM1 Inhibitor

PIM1-IN-2 was identified through a docking study as a novel inhibitor of the PIM1 kinase.[4][5] It is characterized as a potent and ATP-competitive inhibitor.[4][5]

Biochemical Activity

The primary mechanism of action of PIM1-IN-2 is the direct inhibition of the catalytic activity of the PIM1 kinase. It achieves this by competing with ATP for binding to the enzyme's active site. The inhibitory potency of PIM1-IN-2 against PIM1 has been quantified, with a reported Ki of 91 nM .[4][5]

Table 1: Quantitative Inhibitory Activity of PIM1-IN-2

| Target | Parameter | Value | Reference |

| PIM1 | Ki | 91 nM | [4][5] |

The PIM1 Signaling Pathway

PIM1 kinase exerts its pro-survival and proliferative effects by phosphorylating a multitude of downstream substrates. Understanding this signaling network is crucial for elucidating the cellular consequences of PIM1 inhibition by compounds like PIM1-IN-2.

Key Downstream Targets

Several key proteins are phosphorylated by PIM1, leading to the regulation of critical cellular processes:

-

BAD: Phosphorylation of the pro-apoptotic protein BAD on Ser112 by PIM1 promotes its binding to 14-3-3 proteins, thereby preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. This ultimately leads to the inhibition of apoptosis.[3][6][7][8]

-

c-Myc: PIM1 can phosphorylate and stabilize the oncoprotein c-Myc, a key transcription factor that drives cell proliferation and growth.

-

Cell Cycle Regulators: PIM1 phosphorylates several proteins that regulate cell cycle progression, including Cdc25A, p21Cip1/WAF1, and p27Kip1, thereby promoting the transition through cell cycle checkpoints.[2]

-

4E-BP1: Phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) by PIM1 can relieve its inhibitory effect on the eIF4E translation initiation factor, thus promoting protein synthesis.

Signaling Pathway Diagram

The following diagram illustrates the central role of PIM1 in cell signaling and the points of intervention for an inhibitor like PIM1-IN-2.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PIM1 inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

Recombinant human PIM1 kinase

-

PIM1 substrate (e.g., S6K substrate peptide)

-

ATP

-

PIM1-IN-2 or other test compounds

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[9]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of PIM1-IN-2 in DMSO. A typical starting concentration is 10 mM.

-

Assay Plate Setup: Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[9]

-

Enzyme Addition: Add 2 µL of diluted PIM1 enzyme to each well.[9]

-

Substrate/ATP Mix: Prepare a mix of the PIM1 substrate and ATP in kinase buffer.

-

Reaction Initiation: Add 2 µL of the substrate/ATP mix to each well to start the kinase reaction.[9] The final concentrations of ATP and substrate should be optimized for each kinase-substrate pair (e.g., 500 µM ATP for PIM1).[9]

-

Incubation: Incubate the plate at room temperature for 60 minutes.[9]

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

-

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus inversely proportional to PIM1 kinase activity.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for PIM1 Inhibition (Western Blot for p-BAD)

This assay determines the ability of an inhibitor to block PIM1 activity within a cellular context by measuring the phosphorylation of a known PIM1 substrate, BAD.

Materials:

-

Human cancer cell line expressing PIM1 (e.g., K562, Raji, Daudi)[3]

-

Cell culture medium and supplements

-

PIM1-IN-2 or other test compounds

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-BAD (Ser112), anti-total BAD, anti-PIM1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere (if applicable). Treat the cells with various concentrations of PIM1-IN-2 (e.g., 0.1 µM to 10 µM) or DMSO for a specified time (e.g., 48 hours).[3]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-BAD (Ser112) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total BAD, PIM1, and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess the total protein levels.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-BAD signal to the total BAD signal and the loading control. A decrease in the phospho-BAD/total BAD ratio indicates inhibition of PIM1 kinase activity.

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. promega.com [promega.com]

PIM1-IN-2: A Technical Guide to ATP-Competitive Inhibition of PIM1 Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PIM1-IN-2, a potent and specific ATP-competitive inhibitor of the PIM1 serine/threonine kinase. PIM1 kinase is a key regulator of cell survival, proliferation, and apoptosis, making it a compelling target in oncology and immunology. This document details the mechanism of action of PIM1-IN-2, presents its biochemical and cellular activity, and provides comprehensive experimental protocols for its characterization. Furthermore, it elucidates the critical signaling pathways governed by PIM1 and visualizes the inhibitor's mechanism and relevant biological cascades through detailed diagrams.

Introduction to PIM1 Kinase

The Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases comprises three isoforms: PIM1, PIM2, and PIM3. These kinases are crucial downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[1][2][3][4] Unlike many other kinases, PIM kinases are constitutively active upon expression, and their activity is primarily regulated at the level of transcription and protein stability.[3] PIM1 is implicated in a wide array of cellular processes, including cell cycle progression, inhibition of apoptosis, and metabolic regulation. Its overexpression is frequently observed in various hematological malignancies and solid tumors, correlating with poor prognosis and making it an attractive therapeutic target.

PIM1-IN-2: A Potent ATP-Competitive Inhibitor

PIM1-IN-2 is a small molecule inhibitor that potently and selectively targets PIM1 kinase. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the transfer of phosphate from ATP to its substrates.

Quantitative Data Summary

While specific quantitative data for PIM1-IN-2 is not extensively available in the public domain, the following table includes the reported inhibition constant (Ki) and comparative data for other relevant PIM1 inhibitors to provide context. It is important to note that "PIM-IN-2" and "Pim-1/2 kinase inhibitor 2" are distinct compounds from "PIM1-IN-2".

| Compound Name | Target | Assay Type | Ki (nM) | IC50 (nM) | Cell Line | Reference |

| PIM1-IN-2 | PIM1 | Biochemical | 91 | - | - | [3] |

| PIM-IN-2 | Pim kinases | Biochemical | - | 25 | - | |

| Pim-1/2 kinase inhibitor 2 | PIM1 | Biochemical | - | 1310 | - | [5] |

| PIM2 | Biochemical | - | 670 | - | [5] | |

| PIM1-1 | PIM1 | Cellular (Viability) | - | 10,000 | Daudi | [6] |

| Cellular (Viability) | - | 20,000 | Raji | [6] | ||

| Cellular (Viability) | - | 30,000 | K562 | [6] |

PIM1 Signaling Pathways

PIM1 kinase is a central node in a complex signaling network that governs cell fate. Its activation is primarily driven by the JAK/STAT pathway, initiated by cytokines and growth factors. Once expressed, PIM1 phosphorylates a diverse range of downstream substrates, thereby modulating their activity and influencing key cellular processes.

Key Downstream Targets of PIM1

-

Apoptosis Regulation: PIM1 promotes cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD at multiple sites, including Ser112, Ser136, and Ser155.[7][8][9] This phosphorylation event leads to the dissociation of BAD from the anti-apoptotic proteins Bcl-xL and Bcl-2.

-

Cell Cycle Progression: PIM1 facilitates cell cycle progression by phosphorylating and regulating the activity of cell cycle inhibitors such as p21Cip1/WAF1 (at Thr145) and p27Kip1 (at Thr157 and Thr198).[4][10][11][12][13][14] This phosphorylation can lead to their cytoplasmic localization and/or proteasomal degradation.

-

Transcriptional Regulation: PIM1 can phosphorylate and enhance the activity of the proto-oncogene c-Myc, a critical transcription factor that drives cell proliferation.[15]

References

- 1. promega.com [promega.com]

- 2. The PIM-2 kinase phosphorylates BAD on serine 112 and reverses BAD-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL | MRC PPU [ppu.mrc.ac.uk]

- 9. ashpublications.org [ashpublications.org]

- 10. Pim-2 phosphorylation of p21(Cip1/WAF1) enhances its stability and inhibits cell proliferation in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Successive Phosphorylation of p27KIP1 Protein at Serine-10 and C Terminus Crucially Controls Its Potency to Inactivate Cdk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pim-1 kinase-dependent phosphorylation of p21Cip1/WAF1 regulates its stability and cellular localization in H1299 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pim-2 phosphorylation of p21Cip1/WAF1 enhances its stability and inhibits cell proliferation in HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Target Binding Site of PIM1-IN-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the binding interactions between the inhibitor PIM1-IN-2 and its target, the PIM1 serine/threonine kinase. The information is compiled from publicly available scientific literature and commercial product data.

Executive Summary

PIM1-IN-2, also identified by its chemical name 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine and CAS number 477845-12-8, is a potent and ATP-competitive inhibitor of PIM1 kinase with a reported inhibition constant (Ki) of 91 nM.[1][2] PIM1-IN-2 is notable for its interaction with the ATP-binding hinge region of the kinase, where it does not form classical hydrogen bonds, a characteristic that distinguishes it from many other kinase inhibitors.[1] This guide will delve into the specifics of its binding mode as predicted by molecular docking studies, detail relevant experimental protocols, and present comparative quantitative data for other known PIM1 inhibitors.

PIM1-IN-2 and its Target: PIM1 Kinase

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis. The PIM family consists of three highly homologous isoforms: PIM1, PIM2, and PIM3. Overexpression of PIM1 is implicated in the progression of various solid and hematopoietic malignancies, making it an attractive target for cancer therapy.

The PIM1 kinase has a unique ATP-binding pocket characterized by a proline residue (Pro123) in the hinge region. This feature prevents the formation of a canonical hydrogen bond that is typically observed between ATP and other kinases, offering an opportunity for the design of selective inhibitors.[3]

PIM1-IN-2 Target Binding Site and Interactions

Detailed structural information for a co-crystal of PIM1-IN-2 with PIM1 kinase is not publicly available. However, the binding mode of PIM1-IN-2 has been predicted through molecular docking studies.[1] These studies were validated by the successful co-crystallization of other inhibitors identified in the same screening effort, confirming the accuracy of the predicted binding poses.

The docking analysis suggests that PIM1-IN-2 occupies the ATP-binding pocket of PIM1. A key feature of its interaction is the engagement with the kinase hinge region without forming traditional hydrogen bonds.[1] Instead, the interaction is likely dominated by van der Waals forces and hydrophobic interactions.

Based on the docking studies of PIM1-IN-2 and the crystal structures of other non-classical hinge binders, the following residues are predicted to be crucial for the binding of PIM1-IN-2:

-

Hinge Region: While not forming hydrogen bonds, the unique conformation of the hinge region, influenced by Pro123 , creates a pocket that accommodates the inhibitor.[3]

-

Gatekeeper Residue: The gatekeeper residue, located at the entrance of the hydrophobic back pocket, is critical for inhibitor binding and selectivity.

-

Hydrophobic Pocket: Residues lining the hydrophobic pocket are likely to form van der Waals interactions with the chlorophenyl and benzisoxazole rings of PIM1-IN-2.

-

Catalytic Lysine: As an ATP-competitive inhibitor, PIM1-IN-2 is expected to interact with or be in close proximity to the catalytic Lys67 .[4]

The following diagram illustrates the predicted binding logic of PIM1-IN-2 within the PIM1 active site.

Caption: Predicted binding of PIM1-IN-2 in the PIM1 active site.

Quantitative Data

The primary quantitative measure of PIM1-IN-2's potency is its inhibition constant (Ki).

| Compound | Target | Assay Type | Ki (nM) | Reference |

| PIM1-IN-2 | PIM1 | Kinase Inhibition | 91 | [1][2] |

For comparative purposes, the following table summarizes the inhibitory activities of other known PIM1 inhibitors.

| Inhibitor | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Reference |

| SGI-1776 | 7 | 350 | 70 | |

| AZD1208 | 0.4 | 5 | 1.9 | |

| CX-6258 | 5 | 25 | 16 | |

| PIM447 | 0.006 | 0.018 | 0.009 | |

| Quercetagetin | 340 | - | - |

Experimental Protocols

PIM1 Kinase Inhibition Assay (Predicted Protocol for Ki Determination)

The Ki value for PIM1-IN-2 was likely determined using a competitive enzymatic assay. While the specific protocol for PIM1-IN-2 is not detailed in the available literature, a typical kinase inhibition assay to determine Ki would follow these general steps:

-

Reagents and Buffers:

-

Recombinant human PIM1 kinase

-

Peptide substrate (e.g., a synthetic peptide with a PIM1 phosphorylation motif)

-

ATP (radiolabeled, e.g., [γ-³²P]ATP, or non-radiolabeled for detection methods like ADP-Glo)

-

PIM1-IN-2 (dissolved in DMSO)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Stop solution (e.g., EDTA)

-

Detection reagents (specific to the chosen assay format)

-

-

Assay Procedure (Example using radiolabeled ATP): a. A reaction mixture is prepared containing PIM1 kinase, the peptide substrate, and varying concentrations of PIM1-IN-2 in the kinase reaction buffer. b. The enzymatic reaction is initiated by the addition of a fixed concentration of [γ-³²P]ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). d. The reaction is terminated by the addition of the stop solution. e. The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP (e.g., using phosphocellulose paper). f. The amount of incorporated radiolabel is quantified using a scintillation counter.

-

Data Analysis: a. The rate of substrate phosphorylation is determined for each inhibitor concentration. b. The data are plotted as the percentage of inhibition versus the inhibitor concentration. c. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a sigmoidal dose-response curve. d. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of ATP used in the assay.

The workflow for a typical kinase inhibition assay is depicted below.

Caption: A generalized workflow for a kinase inhibition assay.

Molecular Docking (Predicted Protocol)

The binding mode of PIM1-IN-2 was predicted using molecular docking. A general protocol for such a study would involve:

-

Preparation of the Protein Structure: a. Obtain a high-resolution crystal structure of PIM1 kinase from the Protein Data Bank (PDB). b. Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. c. Define the binding site based on the location of the co-crystallized ligand or the known ATP-binding pocket.

-

Preparation of the Ligand Structure: a. Generate a 3D structure of PIM1-IN-2. b. Assign appropriate atom types and charges to the ligand.

-

Docking Simulation: a. Use a docking program (e.g., Glide, AutoDock) to place the ligand into the defined binding site of the protein. b. The program will explore various conformations and orientations of the ligand within the binding site. c. A scoring function is used to evaluate the binding affinity of each pose, predicting the most likely binding mode.

-

Analysis of Results: a. The predicted binding poses are visually inspected to identify key interactions between the ligand and the protein. b. The interactions (e.g., hydrogen bonds, hydrophobic contacts) are analyzed to understand the structural basis of binding.

The logical flow of a molecular docking study is presented below.

Caption: A simplified workflow for a molecular docking study.

PIM1 Signaling Pathway

PIM1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a role in regulating cell cycle progression and apoptosis. The following diagram illustrates a simplified representation of the PIM1 signaling pathway.

Caption: Overview of the PIM1 signaling pathway.

Conclusion

PIM1-IN-2 is a potent, ATP-competitive inhibitor of PIM1 kinase that exhibits a non-classical binding mode within the hinge region. While a co-crystal structure is not yet available, molecular docking studies provide valuable insights into its interaction with the PIM1 active site. This technical guide has summarized the current understanding of the PIM1-IN-2 binding site, provided relevant quantitative data for comparison, outlined the likely experimental protocols for its characterization, and placed its target within a key signaling pathway. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development targeting PIM kinases.

References

An In-depth Technical Guide to the Selectivity Profile of PIM Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the initial topic of interest was the selectivity profile of PIM1-IN-2, a comprehensive public dataset for its activity against the full PIM kinase family (PIM1, PIM2, and PIM3) could not be located. To fulfill the core requirements of this guide with publicly available and citable data, the well-characterized, potent PIM kinase inhibitor, SGI-1776 , will be used as the primary example.

Introduction to PIM Kinases

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that play a crucial role in cell survival, proliferation, and differentiation.[][2] The family consists of three highly homologous isoforms: PIM1, PIM2, and PIM3.[][2] Unlike many other kinases, PIM kinases are primarily regulated at the level of transcription and protein stability rather than by phosphorylation.[] Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.

Selectivity Profile of SGI-1776

SGI-1776 is a potent, ATP-competitive, small-molecule inhibitor of PIM kinases.[3][4] Its inhibitory activity has been quantified against all three PIM isoforms, demonstrating a preference for PIM1 and PIM3 over PIM2. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase Target | IC50 (nM) |

| PIM1 | 7 |

| PIM2 | 363 |

| PIM3 | 69 |

Table 1: In vitro inhibitory potency of SGI-1776 against the three PIM kinase isoforms. Data sourced from multiple biochemical assays.[3][5][6][7]

SGI-1776 also exhibits inhibitory activity against other kinases, notably Flt-3 and Haspin, with IC50 values of 44 nM and 34 nM, respectively.[3][5]

PIM Kinase Signaling Pathway

PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, primarily the JAK/STAT pathway. Upon activation by cytokines, JAKs phosphorylate STATs, which then dimerize, translocate to the nucleus, and induce the transcription of target genes, including PIM. Once expressed, PIM kinases phosphorylate a wide range of downstream substrates to regulate cellular processes.

Caption: PIM Kinase Signaling Pathway.

Experimental Protocols for Kinase Inhibition Assays

The determination of IC50 values for PIM kinase inhibitors is typically performed using in vitro biochemical assays. Two common methods are the ADP-Glo™ Luminescent Kinase Assay and the LanthaScreen® Eu Kinase Binding Assay.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[8][9][10]

Materials:

-

Recombinant PIM1, PIM2, or PIM3 enzyme

-

Peptide substrate (e.g., a derivative of the BAD protein)

-

ATP

-

SGI-1776 (or other test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)

-

White opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of SGI-1776 in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of the test inhibitor solution to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the PIM kinase and the peptide substrate in kinase buffer.

-

Initiate the reaction by adding 5 µL of ATP solution in kinase buffer.

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

-

ATP Depletion:

-

ADP to ATP Conversion and Detection:

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescence data is used to calculate the percent inhibition for each inhibitor concentration. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.

Caption: ADP-Glo™ Kinase Assay Workflow.

LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase.

Principle: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test inhibitor. The kinase is labeled with a europium (Eu) chelate-conjugated antibody, and the tracer is labeled with an Alexa Fluor® 647 dye. When the tracer is bound to the kinase, FRET occurs between the Eu donor and the Alexa Fluor® 647 acceptor. An inhibitor that binds to the ATP-binding site will displace the tracer, leading to a decrease in the FRET signal.[12][13][14][15]

Materials:

-

Recombinant PIM kinase (tagged, e.g., with His or GST)

-

Europium-labeled anti-tag antibody (e.g., anti-His)

-

Alexa Fluor® 647-labeled kinase tracer

-

SGI-1776 (or other test inhibitor)

-

Kinase Buffer A

-

Black, low-volume 384-well assay plates

-

TR-FRET-capable plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of SGI-1776 in DMSO and then dilute in Kinase Buffer A.

-

Assay Assembly:

-

Add 5 µL of the diluted test inhibitor to the wells of the assay plate.

-

Add 5 µL of a solution containing the PIM kinase and the Eu-labeled antibody.

-

Add 5 µL of the Alexa Fluor® 647-labeled tracer.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[12][14][15]

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Data Analysis: Calculate the emission ratio (acceptor/donor). The IC50 value is determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The PIM kinases are significant targets in oncology drug discovery. A thorough understanding of an inhibitor's selectivity profile across the three PIM isoforms is critical for its development as a therapeutic agent. As demonstrated with the example of SGI-1776, quantitative biochemical assays such as ADP-Glo™ and LanthaScreen® are essential tools for characterizing the potency and selectivity of PIM kinase inhibitors. This in-depth guide provides the foundational knowledge and methodologies for researchers to assess the selectivity profiles of novel PIM inhibitors.

References

- 2. apexbt.com [apexbt.com]

- 3. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]

- 4. Facebook [cancer.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. mdpi.com [mdpi.com]

- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 9. ulab360.com [ulab360.com]

- 10. promega.com [promega.com]

- 11. promega.com [promega.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

PIM1-IN-2 In Vitro Kinase Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase assay for PIM1-IN-2, a potent and ATP-competitive inhibitor of PIM1 kinase. This document details the underlying signaling pathways, experimental protocols, and relevant quantitative data to facilitate research and development efforts targeting the PIM1 kinase.

Introduction to PIM1 Kinase

PIM1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2] It is a proto-oncogene, and its overexpression is implicated in several human cancers, such as prostate cancer and acute myeloid leukemia.[1] PIM1 is primarily regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1][2][3] Upon activation, STAT3 and STAT5 transcription factors bind to the PIM1 promoter, initiating its transcription.[1] PIM1 exerts its effects by phosphorylating a wide range of downstream substrates, thereby modulating their activity and contributing to tumorigenesis.[4]

PIM1 Signaling Pathway

The PIM1 signaling cascade is a critical pathway in cell survival and proliferation. Various extracellular signals, such as interleukins and interferons, can activate the JAK/STAT pathway, leading to the transcription of the PIM1 gene. PIM1 kinase, in turn, phosphorylates several downstream targets involved in cell cycle control and apoptosis. A simplified representation of this pathway is provided below.

PIM1-IN-2: A Potent PIM1 Inhibitor

PIM1-IN-2 is an ATP-competitive inhibitor of PIM1 kinase with a reported inhibitory constant (Ki) of 91 nM.[5] As an ATP-competitive inhibitor, PIM1-IN-2 binds to the ATP-binding pocket of the PIM1 kinase, preventing the binding of ATP and subsequent phosphorylation of its substrates.

In Vitro Kinase Assay for PIM1-IN-2

Several in vitro assay formats can be employed to determine the potency and selectivity of PIM1 inhibitors like PIM1-IN-2. The LanthaScreen™ Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay are two commonly used methods.

LanthaScreen™ Eu Kinase Binding Assay

This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer).[6] The binding of an inhibitor to the kinase displaces the tracer, leading to a decrease in the FRET signal.[6]

A detailed protocol for the LanthaScreen® Eu Kinase Binding Assay for PIM1 can be found on the Thermo Fisher Scientific website.[6] Key steps typically involve:

-

Reagent Preparation: Prepare a 1X Kinase Buffer A solution from the 5X stock.[6] Dilute the PIM1 kinase, Eu-labeled antibody, and Alexa Fluor® 647 tracer to their working concentrations in the 1X buffer. Prepare a serial dilution of PIM1-IN-2.

-

Assay Plate Preparation: Add the test compound (PIM1-IN-2) to the wells of a 384-well plate.

-

Kinase/Antibody Addition: Add the mixture of PIM1 kinase and Eu-labeled antibody to the wells.

-

Tracer Addition: Add the Alexa Fluor® 647 tracer to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour.[6]

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring the FRET signal.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[7][8] The amount of ADP is directly proportional to the kinase activity.

A general protocol for the ADP-Glo™ Kinase Assay with PIM1 is available from Promega and BPS Bioscience.[7][8] Key steps include:

-

Kinase Reaction: In a 96-well or 384-well plate, combine PIM1 kinase, a suitable substrate (e.g., S6Ktide), ATP, and the test inhibitor (PIM1-IN-2).[8]

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 45 minutes).[8]

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to deplete the remaining ATP.

-

Incubation: Incubate at room temperature.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubation: Incubate at room temperature.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Presentation and Analysis

The primary output of these assays is the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. This value is a key metric for assessing the potency of an inhibitor.

Quantitative Data for PIM1 Inhibitors

The following table summarizes the reported inhibitory activities of PIM1-IN-2 and other selected PIM1 inhibitors.

| Inhibitor | Assay Type | Target | IC50 / Ki | Reference |

| PIM1-IN-2 | - | PIM1 | Ki = 91 nM | [5] |

| PIM1-IN-1 | - | PIM1 | IC50 = 7 nM | [9][10] |

| PIM3 | IC50 = 70 nM | [9][10] | ||

| SGI-1776 | Cell-free assay | PIM1 | IC50 = 7 nM | [9][11][12] |

| AZD1208 | Cell-free assay | PIM1 | IC50 = 0.4 nM | [11][12] |

| PIM2 | IC50 = 5 nM | [11][12] | ||

| PIM3 | IC50 = 1.9 nM | [11][12] | ||

| CX-6258 HCl | - | PIM1 | IC50 = 5 nM | [9][10][11][12] |

| PIM2 | IC50 = 25 nM | [9][10][11][12] | ||

| PIM3 | IC50 = 16 nM | [9][10][11][12] | ||

| SMI-4a | - | PIM1 | IC50 = 17 nM | [11][12] |

| TCS PIM-1 1 | - | PIM1 | IC50 = 50 nM | [9][11][12] |

| Hispidulin | - | PIM1 | IC50 = 2.71 µM | [9][12] |

Conclusion

This technical guide provides a comprehensive overview of the in vitro kinase assay for PIM1-IN-2, including the relevant biological context, detailed experimental workflows, and comparative data. The provided protocols and diagrams serve as a valuable resource for researchers engaged in the discovery and development of novel PIM1 kinase inhibitors. The methodologies described can be adapted to screen and characterize other potential PIM1 inhibitors, contributing to the advancement of cancer therapeutics.

References

- 1. PIM1 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. promega.com [promega.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. adooq.com [adooq.com]

- 10. glpbio.com [glpbio.com]

- 11. selleckchem.com [selleckchem.com]

- 12. selleckchem.com [selleckchem.com]

PIM1-IN-2: A Technical Guide to Cellular Activity and Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIM1 kinase, a constitutively active serine/threonine kinase, has emerged as a significant therapeutic target in oncology and immunology. Its role in promoting cell survival, proliferation, and resistance to apoptosis makes it a critical node in various signaling pathways. PIM1-IN-2 is a potent, ATP-competitive inhibitor of PIM1 kinase. This technical guide provides a comprehensive overview of the cellular activity, potency, and underlying mechanisms of PIM1 inhibition, with a specific focus on PIM1-IN-2 where data is available. We will delve into the experimental methodologies used to characterize this and similar inhibitors, and visualize the key signaling networks and experimental workflows.

PIM1-IN-2 Potency and Cellular Activity

PIM1-IN-2 demonstrates high potency against the PIM1 enzyme. While extensive cellular activity data for PIM1-IN-2 is not widely published, its biochemical potency suggests significant potential for cellular effects. The primary reported potency value for PIM1-IN-2 is its inhibitor constant (Ki).

Table 1: Biochemical Potency of PIM1-IN-2

| Compound | Target | Potency (Ki) | Notes |

| PIM1-IN-2 | PIM1 | 91 nM[1][2] | ATP-competitive inhibitor. |

To provide a comparative context for the expected cellular activity of a potent PIM1 inhibitor, the following table summarizes the half-maximal inhibitory concentrations (IC50) for other well-characterized PIM kinase inhibitors in various cancer cell lines.

Table 2: Cellular Potency of Selected PIM Kinase Inhibitors

| Inhibitor | Cell Line | Cancer Type | IC50 |

| Pim-1/2 kinase inhibitor 2 | NFS-60 | Myeloid Leukemia | Not Specified |

| HepG-2 | Liver Cancer | Not Specified | |

| PC-3 | Prostate Cancer | Not Specified | |

| Caco-2 | Colon Cancer | Not Specified | |

| PIM-1/HDAC-IN-2 | MV4-11 | Acute Myeloid Leukemia | 0.11 µM |

| MOLM-13 | Acute Myeloid Leukemia | 3.56 µM | |

| RPMI 8226 | Multiple Myeloma | 1.71 µM | |

| MM.1S | Multiple Myeloma | 7.09 µM | |

| TP-3654 | UM-UC-3 | Bladder Cancer | EC50 = 67 nM (p-BAD)[3] |

| AZD1208 | PC3-LN4 (Hypoxia) | Prostate Cancer | ~0.2 µM[4] |

| PC3-LN4 (Normoxia) | Prostate Cancer | ~16.8 µM[4] |

PIM1 Signaling Pathways

PIM1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in regulating cell cycle progression and apoptosis. Its inhibition by compounds like PIM1-IN-2 is expected to modulate these pathways significantly.

Caption: PIM1 Signaling Pathway and Point of Inhibition by PIM1-IN-2.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular activity and potency of PIM kinase inhibitors.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Workflow:

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

Dilute PIM1 enzyme, substrate (e.g., PIMtide or a generic substrate like myelin basic protein), and ATP to desired concentrations in the kinase buffer.

-

Prepare serial dilutions of PIM1-IN-2 in the kinase buffer containing a constant, low percentage of DMSO.

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the PIM1-IN-2 dilution.

-

Add 5 µL of diluted PIM1 enzyme.

-

Initiate the reaction by adding 10 µL of the substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Incubate at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow:

Caption: Workflow for a cell viability assay.

Detailed Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of PIM1-IN-2 in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plate for the desired duration (e.g., 48 or 72 hours).

-

-

Detection:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent directly to the wells.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Western Blotting for Phospho-protein Analysis

This technique is used to detect the phosphorylation status of PIM1 downstream targets, providing a direct measure of the inhibitor's cellular activity.

Workflow:

Caption: Workflow for Western Blotting to analyze protein phosphorylation.

Detailed Protocol:

-

Cell Treatment and Lysis:

-

Culture cells to a suitable confluency and treat them with various concentrations of PIM1-IN-2 for a predetermined time.

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a PIM1 substrate (e.g., anti-phospho-BAD (Ser112)) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-BAD) and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.

-

Conclusion

PIM1-IN-2 is a potent inhibitor of the PIM1 kinase, a key regulator of cell survival and proliferation. While detailed cellular activity data for this specific compound is limited in the public domain, its high biochemical potency suggests it is a valuable tool for studying PIM1 biology. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to investigate the cellular effects of PIM1-IN-2 and other PIM kinase inhibitors. Further studies are warranted to fully characterize the cellular and in vivo efficacy of PIM1-IN-2 as a potential therapeutic agent.

References

PIM1-IN-2: A Technical Guide to a Novel PIM1 Kinase Inhibitor and its Role in Suppressing Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) kinase is a constitutively active serine/threonine kinase and a key proto-oncogene implicated in the proliferation and survival of malignant cells. Its overexpression is a common feature in numerous hematological and solid tumors, making it a compelling target for cancer therapy. This document provides a detailed overview of PIM1-IN-2, a potent and ATP-competitive PIM1 inhibitor. We will explore the core signaling pathways regulated by PIM1, the mechanism by which its inhibition leads to anti-proliferative effects, and standardized protocols for evaluating such inhibitors. While specific cell-based data for PIM1-IN-2 is not extensively published, this guide leverages data from analogous PIM1 inhibitors to illustrate the expected biological outcomes and provides the necessary framework for its investigation.

Introduction to PIM1 Kinase

PIM1 is a member of a small family of serine/threonine kinases that also includes PIM2 and PIM3. Unlike many other kinases, PIM kinases are constitutively active upon expression, and their regulation occurs primarily at the level of transcription, translation, and protein stability. Expression is often induced by cytokine signaling through the JAK/STAT pathway.[1] PIM1 plays a crucial role in promoting cell cycle progression and inhibiting apoptosis by phosphorylating a wide array of downstream substrates involved in these fundamental cellular processes.[2][3][4][5]

PIM1-IN-2: A Potent ATP-Competitive Inhibitor

PIM1-IN-2 has been identified as a potent, ATP-competitive inhibitor of the PIM1 kinase. It uniquely targets the ATP-binding hinge region of the kinase without forming classical hydrogen bonds.[6] Its efficacy in biochemically inhibiting PIM1 kinase activity is well-defined.

Table 1: Biochemical Potency of PIM1-IN-2

| Compound | Target | Assay Type | Potency (Ki) | Reference |

| PIM1-IN-2 | PIM1 Kinase | Biochemical Kinase Assay | 91 nM | [6] |

Mechanism of Action: PIM1 Signaling in Cell Proliferation

PIM1 kinase exerts its pro-proliferative and anti-apoptotic effects by phosphorylating key cellular proteins. Inhibition of PIM1 with a compound like PIM1-IN-2 is expected to reverse these effects, leading to decreased cell viability and induction of apoptosis.

Key Downstream Targets of PIM1:

-

Apoptosis Regulation (BAD): PIM1 phosphorylates the pro-apoptotic protein BAD (Bcl-2-associated death promoter) at Ser112. This phosphorylation prevents BAD from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting cell survival. PIM1 inhibition restores BAD's pro-apoptotic function.

-

Cell Cycle Control (p21Cip1/WAF1, p27Kip1): PIM1 can phosphorylate and inactivate cell cycle inhibitors such as p21 and p27. This inactivation promotes the progression of the cell cycle, particularly through the G1/S transition.

-

Protein Synthesis (4E-BP1): PIM1 can contribute to the regulation of protein synthesis, a process essential for cell growth and proliferation, through pathways involving the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

-

MYC Stability and Activity: PIM1 can phosphorylate the c-MYC oncoprotein, leading to its stabilization and enhanced transcriptional activity, which in turn drives the expression of genes required for cell growth and proliferation.[7]

Caption: PIM1 signaling pathway and point of inhibition by PIM1-IN-2.

Anti-Proliferative Effects of PIM1 Inhibition in Cancer Cells

Table 2: Representative Anti-Proliferative Activity of PIM Kinase Inhibitors

| Inhibitor | Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |

| PIM-1/HDAC-IN-2 | MV4-11 | Acute Myeloid Leukemia | Cytotoxicity | 0.11 µM | [8] |

| PIM-1/HDAC-IN-2 | MOLM-13 | Acute Myeloid Leukemia | Cytotoxicity | 3.56 µM | [8] |

| PIM-1/HDAC-IN-2 | RPMI 8226 | Multiple Myeloma | Cytotoxicity | 1.71 µM | [8] |

| Quercetagetin | RWPE2 | Prostate Cancer | Growth Inhibition (ED50) | ~3.8 µM | [9] |

| AZD1208 | PC3-LN4 | Prostate Cancer | Viability | Kills hypoxic cells | [10] |

| SMI-4a | SkBr3 | Breast Cancer | Viability | Dose-dependent decrease | [5] |

Key Experimental Protocols for Inhibitor Evaluation

To assess the cellular activity of a PIM1 inhibitor like PIM1-IN-2, a series of standardized in-vitro assays are required.

Cell Proliferation / Viability Assay (MTS/CCK-8)

This assay quantifies the number of viable cells in a culture by measuring mitochondrial metabolic activity. It is the standard method for determining the IC50 (half-maximal inhibitory concentration) of a compound.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MV4-11, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of PIM1-IN-2 (e.g., from 0.01 nM to 10 µM) in culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

Reagent Addition: Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions (e.g., 20 µL per 100 µL of medium).

-

Final Incubation: Incubate for 1-4 hours until a color change is apparent.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.

References

- 1. PIM1 - Wikipedia [en.wikipedia.org]

- 2. Pim1 promotes cell proliferation and regulates glycolysis via interaction with MYC in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PIM1 kinase promotes cell proliferation, metastasis and tumor growth of lung adenocarcinoma by potentiating the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

PIM1-IN-2 Downstream Signaling Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus-1 (PIM1) is a constitutively active serine/threonine kinase that plays a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and transcriptional activation.[1] Its aberrant expression is implicated in the pathogenesis of various malignancies, particularly hematopoietic and prostate cancers, making it a compelling target for therapeutic intervention.[1][2] PIM1-IN-2 is a potent and ATP-competitive inhibitor of PIM1 kinase with a reported Ki of 91 nM.[3] This technical guide provides an in-depth overview of the core downstream signaling effects of PIM1 inhibition by PIM1-IN-2, supported by quantitative data from related PIM kinase inhibitors, detailed experimental methodologies, and visual representations of key pathways.

Core Signaling Pathways Modulated by PIM1 Kinase

PIM1 kinase exerts its influence on a multitude of downstream signaling pathways. Inhibition of PIM1 by compounds such as PIM1-IN-2 is expected to modulate these pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells. The primary signaling axes affected by PIM1 activity are detailed below.

JAK/STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a principal upstream regulator of PIM1 expression.[4] Cytokines and growth factors activate JAKs, which in turn phosphorylate STAT proteins (STAT3 and STAT5), leading to their dimerization and translocation to the nucleus where they induce the transcription of target genes, including PIM1.[1][4] PIM1 can also participate in a negative feedback loop by interacting with Suppressor of Cytokine Signaling (SOCS) proteins.[4] Inhibition of PIM kinase, particularly PIM3, has been shown to downregulate the phosphorylation of STAT3 at Tyr705, suggesting a role for PIM kinases in positively regulating STAT3 signaling.[4]

Apoptosis Regulation: The BAD Pathway

PIM1 promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins, most notably the Bcl-2-associated death promoter (BAD).[2] Phosphorylation of BAD at Ser112 by PIM1 prevents its binding to anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby inhibiting apoptosis.[2][5] Inhibition of PIM1 with small molecules is expected to decrease BAD phosphorylation, leading to the activation of the apoptotic cascade.

Cell Cycle Progression

PIM kinases play a crucial role in regulating the cell cycle by phosphorylating key cell cycle inhibitors such as p21Waf1/Cip1 and p27Kip1.[2] This phosphorylation can lead to their cytoplasmic localization and/or degradation, thereby promoting progression through the G1/S phase transition. Inhibition of PIM kinases has been shown to induce G1 cell cycle arrest.[6]

NF-κB Signaling

PIM kinases have been shown to regulate the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. PIM2, in particular, can activate NF-κB-dependent gene expression by inducing the phosphorylation of the oncogenic kinase Cot, leading to increased IκB kinase (IKK) activity.[7][8] PIM1 has also been implicated in NF-κB regulation.[9] Inhibition of PIM kinases would be expected to suppress NF-κB activity, thereby reducing the expression of pro-survival and pro-inflammatory genes.

Quantitative Data for PIM Kinase Inhibitors

| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | Reference |

| PIM1-IN-2 | PIM1 | 91 | - | [1] |

| SGI-1776 | PIM1, PIM2, PIM3, Flt3 | - | 7 (PIM1) | [10] |

| AZD1208 | PIM1, PIM2, PIM3 | - | 0.4 (PIM1), 5 (PIM2), 1.9 (PIM3) | [10] |

| SMI-4a | PIM1 | - | 17 | [10] |

| CX-6258 HCl | PIM1, PIM2, PIM3 | - | 5 (PIM1), 25 (PIM2), 16 (PIM3) | [10] |

| PIM447 (LGH447) | PIM1, PIM2, PIM3 | 6 pM (PIM1), 18 pM (PIM2), 9 pM (PIM3) | - | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the downstream signaling effects of PIM1-IN-2.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of PIM1-IN-2 on PIM1 kinase activity.

Principle: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Recombinant PIM1 enzyme

-

PIM1 substrate (e.g., a peptide derived from BAD)

-

ATP

-

PIM1-IN-2 (or other inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare a serial dilution of PIM1-IN-2 in DMSO.

-

In a 384-well plate, add 1 µl of the PIM1-IN-2 dilution or DMSO (vehicle control).

-

Add 2 µl of recombinant PIM1 enzyme solution.

-

Add 2 µl of a substrate/ATP mixture to initiate the reaction.

-

Incubate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to terminate the kinase reaction and deplete the remaining ATP.

-

Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Downstream Target Phosphorylation

Objective: To assess the effect of PIM1-IN-2 on the phosphorylation status of downstream targets such as BAD, STAT3, and AKT in a cellular context.

Procedure:

-

Culture cancer cells known to express PIM1 (e.g., prostate or hematopoietic cancer cell lines).

-

Treat the cells with various concentrations of PIM1-IN-2 or DMSO for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-BAD (Ser112), anti-BAD, anti-phospho-STAT3 (Tyr705), anti-STAT3).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of PIM1-IN-2 on cell cycle distribution.

Materials:

-

Cancer cell line

-

PIM1-IN-2

-

70% ethanol (ice-cold)

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with PIM1-IN-2 or DMSO for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by PIM1-IN-2.

Procedure:

-

Treat cells with PIM1-IN-2 or DMSO for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Conclusion

PIM1-IN-2, as a potent inhibitor of PIM1 kinase, is poised to exert significant downstream effects on cellular signaling pathways that are critical for cancer cell proliferation and survival. By targeting the JAK/STAT, apoptosis, cell cycle, and NF-κB pathways, PIM1-IN-2 holds therapeutic promise. The experimental protocols outlined in this guide provide a framework for the detailed investigation of the cellular and biochemical consequences of PIM1 inhibition, which is essential for the further development of PIM kinase inhibitors as anti-cancer agents. Further studies are warranted to elucidate the precise quantitative effects of PIM1-IN-2 on these downstream signaling events in various cancer models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ashpublications.org [ashpublications.org]

- 3. promega.com [promega.com]

- 4. PIM kinase inhibitors downregulate STAT3(Tyr705) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]

- 6. Downregulation of Pim-2 induces cell cycle arrest in the G0/G1 phase via the p53-non-dependent p21 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Lymphocyte transformation by Pim-2 is dependent on nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

PIM1-IN-2: A Technical Overview for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PIM1-IN-2, a potent inhibitor of the PIM1 kinase, a critical proto-oncogene implicated in numerous human cancers. This document outlines the current understanding of PIM1-IN-2, its mechanism of action, and the methodologies used to assess its activity against various cancer cell lines. While specific cellular activity data for PIM1-IN-2 is limited in publicly available literature, this guide contextualizes its potential by presenting data from other well-characterized PIM1 inhibitors and detailing the experimental protocols for their evaluation.

Introduction to PIM1 Kinase as a Therapeutic Target

The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, comprising PIM1, PIM2, and PIM3, are key regulators of cell survival, proliferation, and apoptosis.[1] Overexpression of PIM1 is a common feature in a wide array of hematological malignancies and solid tumors, including prostate cancer, breast cancer, and leukemia.[2][3] Its role in promoting tumorigenesis and therapeutic resistance has made it an attractive target for cancer drug development.[4] PIM1 exerts its oncogenic effects by phosphorylating a multitude of downstream substrates, thereby modulating critical signaling pathways such as the JAK/STAT and PI3K/Akt/mTOR pathways.[3][5]

PIM1-IN-2: A Potent ATP-Competitive Inhibitor

PIM1-IN-2 has been identified as a potent, ATP-competitive inhibitor of PIM1 kinase with a reported inhibitory constant (Ki) of 91 nM. Its mechanism of action involves targeting the ATP-binding pocket of the PIM1 kinase, thereby preventing the phosphorylation of its downstream targets. While the biochemical potency of PIM1-IN-2 is established, comprehensive studies detailing its specific activity in a broad range of cancer cell lines are not widely available in the public domain.

Quantitative Analysis of PIM1 Inhibition in Cancer Cell Lines

To provide a framework for understanding the potential efficacy of PIM1 inhibitors like PIM1-IN-2, the following table summarizes the half-maximal inhibitory concentrations (IC50) of other well-characterized PIM1 inhibitors across various cancer cell lines.

Table 1: IC50 Values of Selected PIM1 Inhibitors in Various Cancer Cell Lines

| Inhibitor | Cancer Type | Cell Line | IC50 (µM) |

| Pim-1/2 kinase inhibitor 2 | Myeloid Leukemia | NFS-60 | Potent Activity (Specific IC50 not provided) |

| Liver Cancer | HepG-2 | Potent Activity (Specific IC50 not provided) | |

| Prostate Cancer | PC-3 | Potent Activity (Specific IC50 not provided) | |

| Colon Cancer | Caco-2 | Potent Activity (Specific IC50 not provided) | |

| PIM-1/HDAC-IN-2 | Acute Myeloid Leukemia | MV4-11 | 0.11 |

| Acute Myeloid Leukemia | MOLM-13 | 3.56 | |

| Multiple Myeloma | RPMI 8226 | 1.71 | |

| Multiple Myeloma | MM.1S | 7.09 | |

| SMI-4a | Breast Cancer | SkBr3 | 1.8 ± 0.2 |

| Breast Cancer | BT474 | 2.5 ± 0.3 | |

| Breast Cancer | MCF7 | 5.2 ± 0.5 | |

| Breast Cancer | T47D | 6.8 ± 0.7 | |

| SGI-1776 | Breast Cancer | SkBr3 | 3.2 ± 0.4 |

| Breast Cancer | BT474 | 4.1 ± 0.5 | |

| Breast Cancer | MCF7 | 8.5 ± 0.9 | |

| Breast Cancer | T47D | 9.2 ± 1.1 |

Disclaimer: The data presented in this table is for illustrative purposes to demonstrate the range of activities of PIM1 inhibitors and does not represent the specific activity of PIM1-IN-2.

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed to characterize the activity of PIM1 inhibitors.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Cells are treated with serial dilutions of the PIM1 inhibitor (e.g., PIM1-IN-2) or vehicle control (DMSO) for a specified duration (typically 48-72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of PIM1 kinase.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant PIM1 kinase, a specific substrate peptide (e.g., a peptide derived from the Bad protein), and ATP in a kinase buffer.

-

Inhibitor Addition: The PIM1 inhibitor is added to the reaction mixture at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based Assay: Using an ADP-Glo™ Kinase Assay that measures the amount of ADP produced.

-

ELISA-based Assay: Using a phospho-specific antibody to detect the phosphorylated substrate.

-

-

Data Analysis: The kinase activity is calculated as a percentage of the control (no inhibitor). The IC50 value is determined by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

Western Blot Analysis

This technique is used to assess the effect of the inhibitor on the phosphorylation of PIM1 downstream targets.

-

Cell Lysis: Cancer cells are treated with the PIM1 inhibitor for a specified time, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of PIM1 downstream targets (e.g., p-BAD (Ser112), p-c-Myc (Ser62), p-4E-BP1 (Thr37/46)).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the PIM1 signaling pathway and a typical experimental workflow for evaluating PIM1 inhibitors.

References

- 1. PIM1 - Wikipedia [en.wikipedia.org]

- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to PIM1-IN-2 as a Chemical Probe for PIM1 Kinase Function

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PIM1-IN-2 as a chemical probe for the serine/threonine kinase PIM1. It details the methodologies required to validate its function and utility in interrogating the PIM1 signaling pathway, a critical regulator of cell proliferation and survival.

Introduction: PIM1 Kinase and the Role of Chemical Probes

The PIM (Proviral Integration site for Moloney murine leukemia virus) family of kinases, comprising PIM1, PIM2, and PIM3, are constitutively active serine/threonine kinases.[1][2][3][4] Unlike most kinases, their activity is primarily regulated by their rate of transcription, translation, and proteasomal degradation.[5] PIM1 is a downstream effector of the JAK/STAT signaling pathway, induced by various cytokines and growth factors.[5][6][7][8] Its overexpression is implicated in numerous hematological malignancies and solid tumors, including prostate cancer and leukemia, often correlating with poor prognosis.[1][2][6]

PIM1 exerts its oncogenic effects by phosphorylating a wide range of substrates involved in cell cycle progression (e.g., p21, Cdc25A) and apoptosis inhibition (e.g., BAD), making it a compelling target for cancer therapy.[3][5][8] A chemical probe is a potent, selective, and cell-permeable small molecule used to interrogate the biological function of a specific protein target. PIM1-IN-2 has been identified as an inhibitor of PIM1 and serves as a candidate chemical probe to dissect its complex cellular roles.

Biochemical Profile of PIM1-IN-2

PIM1-IN-2 is a potent, ATP-competitive inhibitor of PIM1 kinase.[9][10] Its primary biochemical characteristic is its high affinity for the PIM1 ATP-binding site.

Table 1: Biochemical Potency of PIM1-IN-2